1-(1-BENZOFURAN-2-CARBONYL)-4-(4-NITROPHENYL)PIPERAZINE
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Overview
Description
1-(1-Benzofuran-2-carbonyl)-4-(4-nitrophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzofuran-2-carbonyl)-4-(4-nitrophenyl)piperazine typically involves the following steps:
Formation of Benzofuran-2-carbonyl Chloride: Benzofuran is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.
Nucleophilic Substitution: The benzofuran-2-carbonyl chloride is then reacted with 4-(4-nitrophenyl)piperazine in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzofuran-2-carbonyl)-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: 1-(1-Benzofuran-2-carbonyl)-4-(4-aminophenyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-benzofuran-2-carbonyl)-4-(4-nitrophenyl)piperazine would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or activating their function. The nitrophenyl group might be involved in electron transfer processes, while the piperazine ring could interact with biological macromolecules through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzofuran-2-carbonyl)-4-phenylpiperazine: Lacks the nitro group, which may result in different biological activities.
1-(1-Benzofuran-2-carbonyl)-4-(4-methylphenyl)piperazine: Contains a methyl group instead of a nitro group, potentially altering its reactivity and biological properties.
Uniqueness
1-(1-Benzofuran-2-carbonyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both the benzofuran and nitrophenyl groups, which can confer specific chemical and biological properties not found in other piperazine derivatives.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-19(18-13-14-3-1-2-4-17(14)26-18)21-11-9-20(10-12-21)15-5-7-16(8-6-15)22(24)25/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPAWVRLDCZSHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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